molecular formula C9H9N3O3 B12865310 3-(4-Nitrophenyl)acrylohydrazide

3-(4-Nitrophenyl)acrylohydrazide

Cat. No.: B12865310
M. Wt: 207.19 g/mol
InChI Key: NUIPZKAILAUFRD-ZZXKWVIFSA-N
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Description

3-(4-Nitrophenyl)acrylohydrazide is an organic compound with the molecular formula C(_9)H(_9)N(_3)O(_3) It is characterized by the presence of a nitrophenyl group attached to an acrylohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)acrylohydrazide typically involves the reaction of 4-nitrobenzaldehyde with hydrazine derivatives. One common method includes the following steps:

    Condensation Reaction: 4-nitrobenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst to form 4-nitrophenylhydrazine.

    Acryloylation: The resulting 4-nitrophenylhydrazine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.

The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)acrylohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or nitro derivatives.

    Substitution: Substituted hydrazides with different functional groups.

Scientific Research Applications

3-(4-Nitrophenyl)acrylohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities.

    Industry: The compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)acrylohydrazide depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. In medicinal chemistry, its mechanism may involve binding to specific molecular targets, such as receptors or enzymes, thereby modulating their function.

Comparison with Similar Compounds

3-(4-Nitrophenyl)acrylohydrazide can be compared with other similar compounds, such as:

    3-(4-Nitrophenyl)propionohydrazide: Similar structure but with a propionyl group instead of an acryloyl group.

    3-(4-Nitrophenyl)butyrohydrazide: Contains a butyryl group, leading to different reactivity and applications.

    4-Nitrophenylhydrazine: Lacks the acryloyl group, making it less reactive in certain types of reactions.

The uniqueness of this compound lies in its acryloyl group, which imparts specific reactivity and makes it suitable for a broader range of applications compared to its analogs.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

(E)-3-(4-nitrophenyl)prop-2-enehydrazide

InChI

InChI=1S/C9H9N3O3/c10-11-9(13)6-3-7-1-4-8(5-2-7)12(14)15/h1-6H,10H2,(H,11,13)/b6-3+

InChI Key

NUIPZKAILAUFRD-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NN)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NN)[N+](=O)[O-]

Origin of Product

United States

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